molecular formula C15H25N3 B11864503 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

Cat. No.: B11864503
M. Wt: 247.38 g/mol
InChI Key: OVAIXYYSKZKZNO-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine typically involves the reaction of 4-methyl-1,4-diazepane with a suitable phenylpropan-2-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1,4-diazepan-1-yl)acetic acid
  • 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol
  • 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine

Uniqueness

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine is unique due to its specific structural features, such as the combination of a diazepane ring with a phenylpropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

InChI

InChI=1S/C15H25N3/c1-17-8-5-9-18(11-10-17)13-15(16)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3

InChI Key

OVAIXYYSKZKZNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC(CC2=CC=CC=C2)N

Origin of Product

United States

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